molecular formula C11H9ClFNO2 B1279498 Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate CAS No. 473257-61-3

Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate

Cat. No. B1279498
CAS RN: 473257-61-3
M. Wt: 241.64 g/mol
InChI Key: WQINJRZUYBEIPG-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate is a chemical compound that has been studied for its potential use in pharmaceutical applications, particularly as an intermediate in the synthesis of inhibitors targeting various diseases, including HIV and Alzheimer's disease. The compound features a chloro and a fluoro substituent on an indole ring, which is a structure of interest in medicinal chemistry due to its presence in many biologically active molecules .

Synthesis Analysis

The synthesis of this compound has been improved to provide a more convenient route for obtaining this compound. The process involves the chlorination of ethyl pyruvate 3-fluorophenylhydrazone followed by Fischer indolization. The compound was initially obtained as a minor isomer, prompting further investigation into a more efficient synthesis method. This compound serves as a lead compound for the development of second-generation analogues with potential anti-HIV activity . Another study describes a robust synthesis of a similar compound, mthis compound, which avoids the use of hazardous diazonium and azido species and does not generate regioisomeric byproducts .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using various analytical techniques. For instance, the molecular structure, vibrational frequencies, and corresponding assignments of a similar compound, ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, were investigated using both experimental and theoretical methods. The geometrical parameters were found to be in agreement with X-ray diffraction (XRD) data. The stability of the molecule was analyzed by natural bond orbital (NBO) analysis, and molecular electrostatic potential (MEP) was performed to understand the charge distribution within the molecule .

Chemical Reactions Analysis

The reactivity of this compound and related compounds has been explored in various chemical reactions. For example, the compound has been used as a scaffold for the design and synthesis of derivatives that inhibit human 5-lipoxygenase, an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes. The potency of these compounds was found to be closely related to the positioning of substituents on the phenylthiomethyl ring . Additionally, the compound has shown potential inhibitory activity against β-secretase, which could be utilized for the development of new anti-Alzheimer's drugs .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives have been characterized using various techniques. For instance, the compound's ability to form hydrogen-bonded supramolecular structures has been demonstrated, which is important for understanding its behavior in biological systems . The compound's spectral properties, such as NMR chemical shifts and coupling constants, have also been reported, providing valuable information for its identification and characterization .

Scientific Research Applications

Synthesis and HIV Research

Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate is used in the synthesis of indolyl arylsulfones, potent non-nucleoside inhibitors of HIV1 reverse transcriptase. This compound, with its specific substitution pattern, shows exceptional potency against both wild-type and drug-resistant mutations of the reverse transcriptase enzyme. An improved synthesis method for this compound has been developed to facilitate the creation of new second-generation analogues for HIV treatment (Piscitelli, Regina, & Silvestri, 2008).

Methyl Ester Synthesis for HIV Inhibitors

A key intermediate in the preparation of HIV non-nucleoside reverse transcriptase inhibitors is mthis compound, which can be synthesized using a five-step process. This synthesis avoids potentially hazardous species and generates no regioisomeric products, making it a robust method for producing this essential intermediate (Mayes et al., 2010).

Antiviral Research

This compound derivatives have been explored for their antiviral activity. While many of the synthesized compounds showed no significant activity against viruses like influenza and hepatitis C, specific derivatives exhibited promising activities, demonstrating the potential of these compounds in antiviral drug development (Ivashchenko et al., 2014).

Cannabinoid Receptor Modulation

Research has been conducted on compounds like Org 27569, which contains a 5-chloro-1H-indole-2-carboxylic acid structure, for their ability to modulate the cannabinoid CB1 receptor. These studies have shown that such compounds can bind allosterically to the CB1 receptor, influencing its interaction with agonists and antagonists, thus presenting a potential pathway for therapeutic applications (Price et al., 2005).

NMR Studies

NMR studies of compounds, including ethyl 1,4‐dihydro‐1‐ethyl‐4‐oxoquinoline‐3‐carboxylate and its derivatives, have been conducted to understand the chemical shifts and coupling constants of such molecules. This research is fundamental in understanding the structural and electronic properties of these compounds (Podányi et al., 1996).

Leukotriene Biosynthesis Inhibition

Ethyl 5-hydroxyindole-3-carboxylate derivatives, closely related to this compound, have been studied for their ability to inhibit 5-lipoxygenase, an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes. This research suggests potential pharmacological applications in treating inflammatory and allergic diseases (Peduto et al., 2014).

Safety and Hazards

This compound is associated with several hazard statements: H302, H315, H319, H335, indicating that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.

Biochemical Analysis

Biochemical Properties

Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells. Additionally, this compound may interact with proteins involved in inflammatory pathways, thereby exhibiting anti-inflammatory effects .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cells, the compound has been observed to inhibit cell proliferation and induce apoptosis . This is achieved through the modulation of cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and growth. Furthermore, this compound can influence gene expression by regulating transcription factors and other gene regulatory proteins . In addition to its anticancer effects, the compound may also affect cellular metabolism by altering the activity of metabolic enzymes and pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function . For example, this compound can inhibit the activity of certain kinases involved in cell signaling pathways, thereby blocking the transmission of growth and survival signals . Additionally, the compound may induce changes in gene expression by interacting with transcription factors and other gene regulatory proteins . These molecular interactions contribute to the compound’s overall biological effects, including its anticancer and anti-inflammatory properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but may degrade over time when exposed to light, heat, or other environmental factors . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained anticancer and anti-inflammatory effects, although the extent of these effects may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit significant anticancer and anti-inflammatory effects without causing adverse effects . At higher doses, this compound may induce toxic effects, such as liver and kidney damage, as well as gastrointestinal disturbances . Threshold effects have been observed, where the compound’s beneficial effects plateau or diminish beyond a certain dosage . These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into active and inactive metabolites . These metabolites can further interact with other metabolic enzymes, influencing metabolic flux and metabolite levels . The metabolic pathways of this compound play a crucial role in determining its pharmacokinetics and overall biological effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux and influx transporters, influencing its intracellular concentration and localization . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability . The compound’s transport and distribution properties are critical for its therapeutic efficacy and safety .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function . The compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and other gene regulatory proteins . Alternatively, the compound may accumulate in the cytoplasm or mitochondria, affecting cellular metabolism and signaling pathways . The subcellular localization of this compound is an important determinant of its biological effects .

properties

IUPAC Name

ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFNO2/c1-2-16-11(15)9-5-6-8(14-9)4-3-7(12)10(6)13/h3-5,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQINJRZUYBEIPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90459861
Record name Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

473257-61-3
Record name Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=473257-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is there interest in synthesizing Ethyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate?

A: This compound serves as a crucial building block for synthesizing Indolyl arylsulfones (IASs) [, , ]. IASs demonstrate potent activity as non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT), an enzyme essential for HIV replication []. Specifically, the 5-chloro-4-fluoro substitution pattern on the indole ring significantly contributes to the compound's potency against both wild-type RT and drug-resistant RT variants [].

Q2: What were the challenges in the initial synthesis of this compound?

A: Early synthesis methods, relying on the Japp-Klingemann procedure and Fischer cyclization, yielded this compound as a minor product alongside its isomer, Ethyl 5-Chloro-6-fluoro-1H-indole-2-carboxylate [, ]. This necessitated tedious and inefficient purification processes to isolate the desired compound [].

Q3: How did researchers improve the synthesis of this compound?

A: While specific details are not provided in the abstracts, researchers actively investigated and developed a "simplified" and "improved" synthesis route for this compound [, ]. This suggests the new method likely offers a higher yield of the desired product and potentially streamlines the synthesis steps for a more efficient process.

Q4: What are the future directions for research on this compound?

A4: Future research will likely focus on:

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